

# TFAX 594, SE: A Comprehensive Guide for Tracking Intracellular Proteins

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528

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## Introduction

TFAX 594, SE (Succinimidyl Ester) is a bright and photostable amine-reactive fluorescent dye ideal for labeling and tracking intracellular proteins. Its utility in a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy, makes it a valuable tool for researchers investigating cellular signaling pathways, protein dynamics, and drug-protein interactions. This document provides detailed application notes and protocols for the effective use of TFAX 594, SE in tracking intracellular proteins.

TFAX 594, SE is spectrally similar to Alexa Fluor® 594, exhibiting a high quantum yield and remaining fluorescent across a broad pH range (pH 4-10).[1] These properties ensure a strong and stable signal for sensitive detection of low-abundance proteins within the complex cellular environment.

## Data Presentation

The following table summarizes the key quantitative properties of TFAX 594, SE and its spectral equivalent, Alexa Fluor® 594, providing a basis for experimental design and

comparison with other fluorophores.

| Property                                    | Value                                | Reference |
|---|--------------------------------------|-----------|
| Excitation Maximum ( $\lambda_{ex}$ )       | 590 nm                               | [1]       |
| Emission Maximum ( $\lambda_{em}$ )         | 617 nm                               | [1]       |
| Molar Extinction Coefficient ( $\epsilon$ ) | 73,000 $\text{cm}^{-1}\text{M}^{-1}$ | [1]       |
| Quantum Yield ( $\Phi$ )                    | 0.66                                 | [1]       |
| Recommended Laser Lines                     | 561 nm, 594 nm                       |           |
| Common Filter Set                           | Texas Red                            |           |
| Photostability                              | High                                 |           |
| pH Sensitivity                              | Insensitive (pH 4-10)                |           |
| Brightness Index                            | 2 (on a scale of 1-5)                |           |

## Experimental Protocols

Effective intracellular delivery of TFAX 594, SE is crucial for labeling proteins within live cells without compromising cell viability. The following protocols describe three common methods for introducing the dye into the cytoplasm: microinjection, electroporation, and the use of cell-penetrating peptides.

### Protocol 1: Intracellular Labeling via Microinjection

Microinjection offers direct and precise delivery of the dye into individual cells, making it suitable for studies requiring single-cell analysis.

Materials:

- TFAX 594, SE
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Protein-free Phosphate-Buffered Saline (PBS)

- Microinjection system with microneedles
- Adherent cells cultured on glass-bottom dishes

#### Procedure:

- **Dye Preparation:** Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO.
- **Working Solution:** Dilute the stock solution in protein-free PBS to a final concentration of 10-100  $\mu$ M immediately before use.
- **Cell Preparation:** Culture cells to 50-70% confluency on glass-bottom dishes.
- **Microinjection:**
  - Load the diluted TFAX 594, SE solution into a microinjection needle.
  - Using a micromanipulator, carefully insert the needle into the cytoplasm of the target cells.
  - Inject a small volume of the dye solution. The optimal volume should be determined empirically to achieve sufficient labeling without causing cell damage.
- **Incubation and Washing:** Incubate the cells for 15-30 minutes at 37°C to allow for conjugation of the dye to intracellular proteins. Wash the cells three times with fresh, pre-warmed culture medium to remove any unincorporated dye.
- **Imaging:** Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for TFAX 594, SE.

## Protocol 2: Intracellular Labeling via Electroporation

Electroporation allows for the simultaneous delivery of the dye into a large population of cells. Optimization of electroporation parameters is critical to maximize delivery efficiency while maintaining high cell viability.

#### Materials:

- TFAX 594, SE

- Anhydrous DMSO
- Electroporation buffer (e.g., Opti-MEM™ or a commercial electroporation buffer)
- Electroporator and cuvettes
- Suspension or adherent cells

#### Procedure:

- Dye Preparation: Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO.
- Cell Preparation:
  - For suspension cells, harvest and wash the cells with protein-free electroporation buffer. Resuspend the cells at a concentration of  $1 \times 10^6$  to  $1 \times 10^7$  cells/mL.
  - For adherent cells, detach the cells using a gentle enzyme-free dissociation solution, wash, and resuspend as for suspension cells.
- Electroporation:
  - Add the TFAX 594, SE stock solution to the cell suspension to a final concentration of 1-10  $\mu$ M.
  - Transfer the cell/dye mixture to an electroporation cuvette.
  - Apply an electrical pulse using optimized parameters for your specific cell type. A starting point for mammalian cells is typically a square wave pulse with a field strength of 400-1000 V/cm and a pulse duration of 5-25 ms.
- Recovery and Washing: Allow the cells to recover for 10-15 minutes at room temperature. Gently transfer the cells to pre-warmed culture medium and incubate for 30-60 minutes at 37°C. Wash the cells twice with fresh medium to remove extracellular dye.
- Imaging: Plate the cells onto a suitable imaging dish and proceed with live-cell imaging.

## Protocol 3: Intracellular Delivery using Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse the cell membrane and deliver conjugated cargo, such as fluorescent dyes, into the cytoplasm. This method is less invasive than microinjection or electroporation.

### Materials:

- TFX 594, SE
- Cell-penetrating peptide (e.g., TAT peptide) with a reactive group for conjugation
- Conjugation buffers (e.g., sodium bicarbonate buffer, pH 8.3)
- Size-exclusion chromatography column for purification
- Cells in culture

### Procedure:

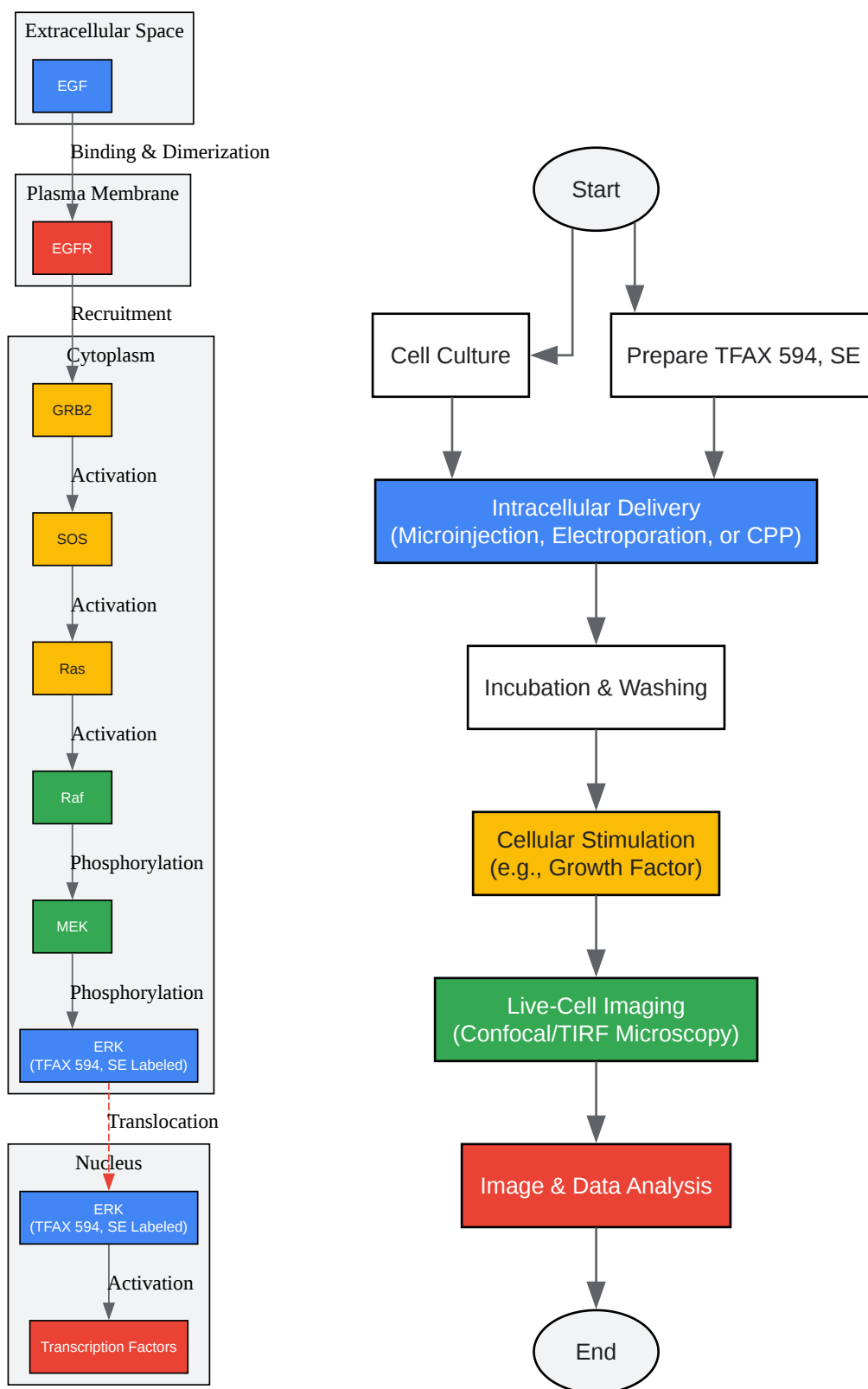
- Conjugation of TFX 594, SE to CPP:
  - Dissolve the CPP in 0.1 M sodium bicarbonate buffer, pH 8.3.
  - Prepare a fresh solution of TFX 594, SE in DMSO.
  - Slowly add the TFX 594, SE solution to the CPP solution while stirring. A typical molar ratio is 10-20 moles of dye per mole of peptide.
  - Incubate the reaction for 1 hour at room temperature in the dark.
- Purification: Purify the dye-CPP conjugate from unconjugated dye using a size-exclusion chromatography column.
- Cell Labeling:

- Add the purified TFAX 594, SE-CPP conjugate to the cell culture medium at a final concentration of 1-10  $\mu\text{M}$ .
- Incubate the cells for 1-4 hours at 37°C.
- Washing and Imaging: Wash the cells three times with fresh medium and proceed with live-cell imaging.

## Application Example: Tracking Proteins in the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The translocation of key proteins within this pathway, such as ERK, from the cytoplasm to the nucleus upon stimulation is a critical event that can be visualized using fluorescent dyes like TFAX 594, SE.

By introducing TFAX 594, SE into the cytoplasm of live cells using one of the protocols described above, researchers can non-specifically label the intracellular proteome. Upon stimulation of the MAPK/ERK pathway (e.g., with Epidermal Growth Factor - EGF), the movement of the fluorescently labeled protein pool can be tracked. An increase in fluorescence intensity within the nucleus over time would indicate the translocation of labeled proteins, including ERK, into the nucleus. This allows for the study of the dynamics of this important signaling event in real-time.



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## References

- 1. FluoroFinder [app.fluorofinder.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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